2-Methylprop-2-ene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

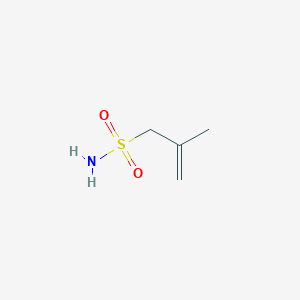

2-Methylprop-2-ene-1-sulfonamide is a chemical compound with the molecular formula C4H9NO2S and a molecular weight of 135.18 . It is used for research purposes .

Molecular Structure Analysis

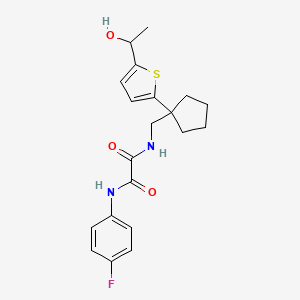

The molecular structure of this compound consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .科学的研究の応用

Spectra, Electronic Properties, and Biological Activities

A study on a sulfonamide derivative, specifically methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzene sulfonamido] methyl}-3- phenylprop-2-enoate (MFMSPE), explored its spectra, electronic properties, biological activities, and potential as an antibacterial agent through molecular docking. The research utilized FT-IR spectra, DFT/B3LYP methods for geometry and vibrational wave number computations, and molecular docking to recognize hydrogen bond lengths and binding energy with antibacterial protein. This investigation highlights the compound's charge transfer capabilities and molecular stability, suggesting applications in pharmaceutical and material sciences (V. Vetrivelan, 2018).

Catalytic Applications

Research on the palladium-catalyzed desulfinylative C–C allylation using sulfonamides, such as 2-Methylprop-2-ene-, and other derivatives, demonstrates their utility in creating complex molecules. This process allows for regioselective allylic arylation and alkylation, facilitating the synthesis of varied organic compounds. The study indicates the potential of these compounds in synthetic chemistry and drug development (Chandra M. R. Volla et al., 2009).

Sulfonamide Antibiotics and Protease Inhibitors

Sulfonamides, including 2-Methylprop-2-ene-1-sulfonamide derivatives, are noted for their broad pharmacological applications. They have been investigated for their protease inhibitory properties, showing potential in anticancer, anti-inflammatory, and antiviral therapies. This includes the inhibition of matrix metalloproteases (MMPs), which are key in tumor invasion and metastasis, and the potential treatment of inflammatory states and viral infections (C. Supuran, A. Casini, & A. Scozzafava, 2003).

Environmental Applications

The detection of sulfonamides in environmental samples has been enhanced through the development of molecularly imprinted polymer (MIP)-decorated magnetite nanoparticles. This composite material demonstrates selective and sensitive detection of sulfonamides, including this compound derivatives, in complex matrices like water, highlighting their relevance in monitoring environmental pollutants and ensuring public health safety (Alejandro Zamora-Gálvez et al., 2016).

Sulfonamide Synthesis and Drug Design

Innovative approaches for sulfonamide synthesis, such as electrochemical oxidative coupling, have been developed. These methods offer environmentally friendly, catalyst-free alternatives for producing sulfonamides, demonstrating the continued evolution of chemical synthesis techniques and their application in creating pharmacologically active compounds (G. Laudadio et al., 2019).

作用機序

Target of Action

It’s known that sulfonamides generally target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for dna replication in bacteria .

Mode of Action

2-Methylprop-2-ene-1-sulfonamide, like other sulfonamides, likely acts as a competitive inhibitor of the enzyme dihydropteroate synthase. This inhibition prevents the production of dihydrofolic acid, a precursor to folic acid . The compound’s alkene group may also undergo electrophilic addition reactions .

Biochemical Pathways

The inhibition of dihydropteroate synthase disrupts the synthesis of folic acid, affecting the folate pathway. This disruption can inhibit bacterial growth and replication, as folic acid is necessary for the synthesis of nucleic acids and amino acids .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed in body fluids and tissues . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound is likely the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This can lead to the effective treatment of bacterial infections.

特性

IUPAC Name |

2-methylprop-2-ene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(2)3-8(5,6)7/h1,3H2,2H3,(H2,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZZDMCHRRNYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

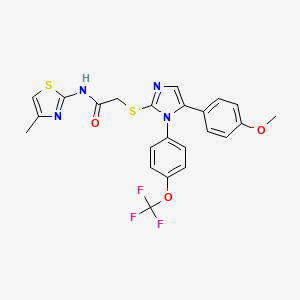

![2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2897955.png)

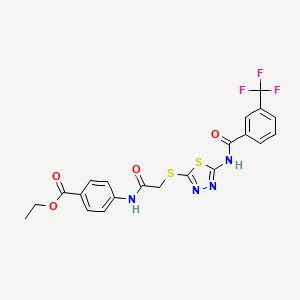

![[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2897958.png)

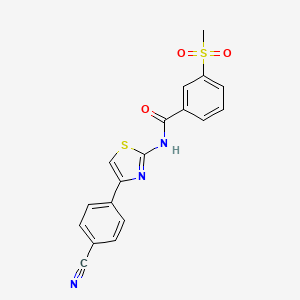

![2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2897965.png)

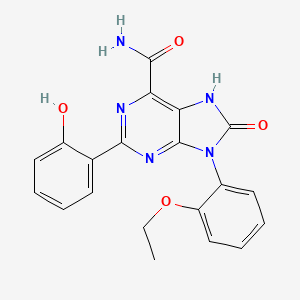

![1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2897973.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897976.png)